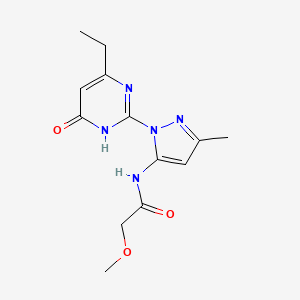
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine and pyrazole, which are both important structures in medicinal chemistry. Pyrimidines are part of the structure of nucleotides, which are the building blocks of DNA and RNA. Pyrazoles are often used in drug design due to their ability to bind to various enzymes and receptors .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring and a pyrazole ring, both of which are heterocyclic compounds containing nitrogen. The presence of the methoxyacetamide group could influence the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyacetamide group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Novel Compounds Synthesis and Biological Activity
Researchers have developed new synthetic pathways for creating various heterocyclic compounds derived from pyrimidine analogs, showing promise in anti-inflammatory and analgesic applications. These compounds, synthesized through reactions involving different intermediates, exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as pharmacological agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Potential
Further investigation into the derivatives of pyrimidine has been conducted with a focus on anticancer properties. Compounds synthesized from modifications at the C2 position of the pyrimidine ring demonstrated appreciable cancer cell growth inhibition against several cancer cell lines, suggesting a pathway for developing new anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Imaging and Diagnostic Applications
Research into pyrazolo[1,5-a]pyrimidineacetamides has led to developments in imaging technologies, particularly for the translocator protein (18 kDa) with PET. This includes the synthesis and application of radioligands, such as DPA-714, for in vivo imaging, providing tools for studying neurological disorders (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antimicrobial and Antifungal Research
Novel dihydropyrimidine derivatives have been synthesized and analyzed for their antimicrobial and antifungal properties. The synthesis approach, involving various intermediates, has yielded compounds with promising activities against a range of bacterial and fungal pathogens, indicating potential applications in treating infectious diseases (Al-Juboori, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-4-9-6-11(19)16-13(14-9)18-10(5-8(2)17-18)15-12(20)7-21-3/h5-6H,4,7H2,1-3H3,(H,15,20)(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYIFTTVJCZBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

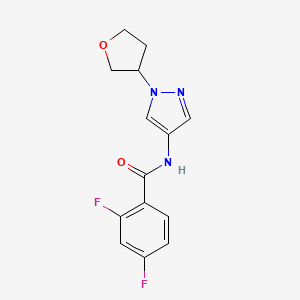

![N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide](/img/structure/B2759910.png)
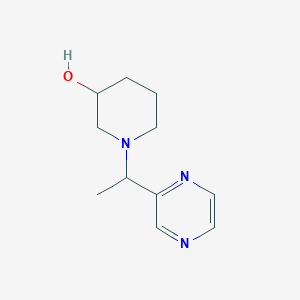
![N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2759912.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2759913.png)
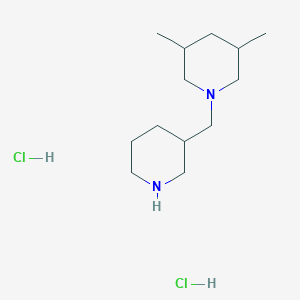
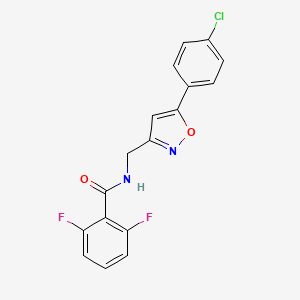
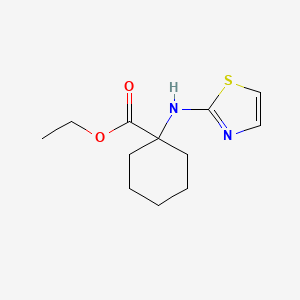
![3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2759923.png)
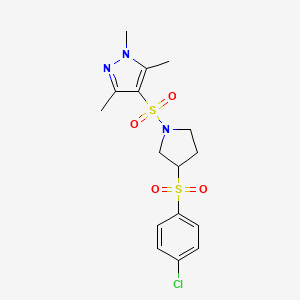
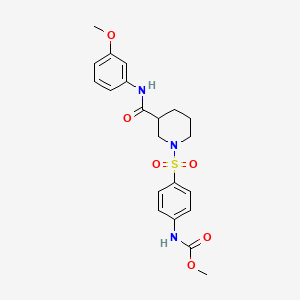

![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2759929.png)